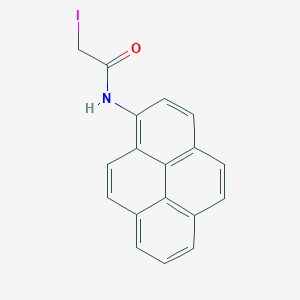

N-(1-pyrenyl)iodoacetamide

Overview

Description

“N-(1-Pyrenyl)iodoacetamide”, also known as “1-PIAA” or “N-pyrenylcarboxyamidomethyl”, belongs to the class of organic compounds known as pyrenes . It is a fluorescent probe used to study the interaction of actin with myosin subfragments and troponin/tropomyosin .

Molecular Structure Analysis

The molecular formula of “this compound” is C18H12INO . It consists of a pyrene moiety, which is four fused benzene rings, resulting in a flat aromatic system .Chemical Reactions Analysis

“this compound” is used as a fluorescent reagent, and its fluorescence characteristics have been investigated. Associated with polymerization of labelled G-actin, the fluorescence intensity at 407 nm, after excitation at 365 nm, was enhanced by a factor of about 25 .Physical And Chemical Properties Analysis

“this compound” is a straw yellow solid . It has a density of 1.8±0.1 g/cm3, a boiling point of 587.1±33.0 °C at 760 mmHg, and a flash point of 308.8±25.4 °C .Scientific Research Applications

Fluorescence Studies in Protein Research

Actin Polymerization and Muscle Protein Dynamics : N-(1-pyrenyl)iodoacetamide has been used to study the polymerization of actin and the dynamics of muscle proteins. Fluorimetric studies have shown changes in local structural properties of actin upon polymerization and the interaction with muscle proteins like myosin and tropomyosin (Kouyama & Mihashi, 2005).

RNA Polymerase Characterization : This compound has been instrumental in characterizing the properties of RNA polymerase in bacteria, such as Escherichia coli. The fluorogenic properties of this compound helped in understanding the enzyme's structural changes and its enzymatic activity (Johnson, Bowers & Eaton, 1991).

Structural Analysis of Proteins

Protein Unfolding and Stability : It has been used to study the unfolding and stability of proteins like tropomyosin, revealing insights into their local and global unfolding processes (Ishii, 1994).

Myosin and Its Subfragment Analysis : The excimer fluorescence of this compound labeled to myosin and its subfragment has provided insights into the interactions within myosin molecules and their changes in the presence of ATP (Ikkai & Mihashi, 1986).

Cryo-electron Microscopy and High-Resolution Imaging

- Imaging of Actin Filaments : this compound has been used in high-resolution cryo-electron microscopy to visualize actin filaments. This has provided detailed information on how actin polymerization affects fluorescence and the interaction of actin with binding proteins (Chou & Pollard, 2020).

Miscellaneous Applications

Labeling and Characterization of Other Proteins : This compound has been used for labeling various proteins, including those from equine platelets and horse plasma, to study their structural properties and interactions (Burtnick et al., 1986; Ruiz Silva et al., 1992).

Studies in Actin Polymerization Mechanism : Research has been conducted to understand the mechanism of action of cytochalasin D on actin polymerization, using this compound-labeled actin as a tool (Goddette & Frieden, 1986).

Mechanism of Action

Target of Action

The primary target of 2-Iodo-N-(pyren-1-yl)acetamide is the cysteinyl thiol group in proteins . This compound is a thiol-reactive probe that can covalently modify the cysteinyl thiol group . The cysteinyl thiol group is unique among all protein-coding amino acids due to its intrinsically high nucleophilicity .

Mode of Action

2-Iodo-N-(pyren-1-yl)acetamide interacts with its targets by covalently modifying the cysteinyl thiol group . This modification can occur through a broad range of redox mechanisms or by various electrophiles derived from exogenous or endogenous sources . The compound’s ability to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues is utilized in a chemoproteomic platform known as QTRP (quantitative thiol reactivity profiling) .

Biochemical Pathways

The modification of the cysteinyl thiol group by 2-Iodo-N-(pyren-1-yl)acetamide can affect various biochemical pathways. The exact pathways affected would depend on the specific proteins that are modified. The modification of cysteine residues can result in the formation of various oxidative post-translational modifications .

Result of Action

The covalent modification of the cysteinyl thiol group by 2-Iodo-N-(pyren-1-yl)acetamide can lead to changes in protein function, which can have various molecular and cellular effects. For example, it has been used to study the interaction of actin with myosin subfragments and troponin/tropomyosin .

Safety and Hazards

properties

IUPAC Name |

2-iodo-N-pyren-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12INO/c19-10-16(21)20-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFIQVNOAJGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227722 | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76936-87-3 | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076936873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Pyrenyl)iodoacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39CEY9MDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

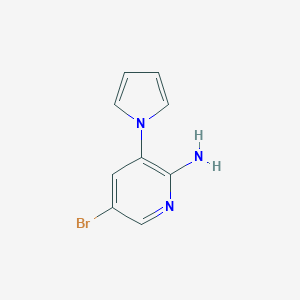

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

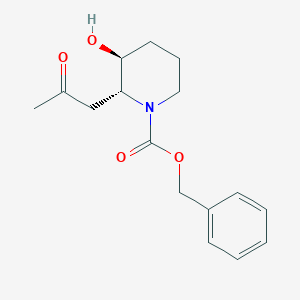

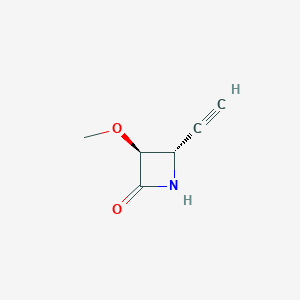

Feasible Synthetic Routes

Q & A

Q1: What makes N-(1-Pyrenyl)iodoacetamide a useful tool for studying proteins?

A1: this compound specifically reacts with sulfhydryl groups (-SH), which are primarily found in the amino acid cysteine. This targeted labeling allows researchers to investigate the structure, dynamics, and interactions of proteins containing cysteine residues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What information can be obtained from the fluorescence properties of this compound-labeled proteins?

A3: this compound exhibits both monomer and excimer fluorescence. The ratio of these two fluorescence signals is sensitive to the distance and environment of the attached pyrene molecules. This property enables researchers to study protein conformational changes, such as those occurring during protein-protein interactions or protein unfolding. [, , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H12INO, and its molecular weight is 401.2 g/mol.

Q4: Is this compound directly involved in any catalytic reactions?

A6: No, this compound primarily serves as a fluorescent probe and does not possess inherent catalytic activity. It is used to study naturally occurring catalytic reactions like actin polymerization or enzyme kinetics. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)